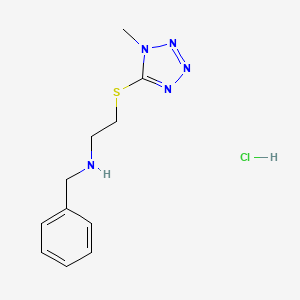
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Overview
Description
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a chemical compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly reactive and useful in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using click chemistry approaches, which are eco-friendly and efficient.
Thioether Formation: The next step involves the formation of the thioether linkage by reacting the tetrazole derivative with an appropriate thiol compound under controlled conditions.
Benzylation: The final step is the benzylation of the thioether-tetrazole intermediate to form the desired compound.
Chemical Reactions Analysis
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its ability to interact with various biological targets.
Biochemistry: It is used in DNA synthesis and other biochemical applications due to its stability and reactivity.
Industrial Chemistry: The compound is used in the synthesis of other complex molecules and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems . This binding can inhibit or activate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidity and resonance stabilization.
1-Methyl-1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the tetrazole ring with the stability of the thioether and benzyl groups .
Properties
IUPAC Name |
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S.ClH/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXAZXRYHXSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















